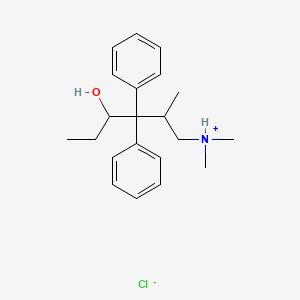
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride is a chemical compound with the molecular formula C21H29NO·HCl It is known for its complex structure, which includes a dimethylamino group, two phenyl groups, and a methyl group attached to a hexanol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride typically involves multiple steps. One common method includes the reaction of benzeneethanol derivatives with dimethylamine under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and purity. Techniques such as continuous flow reactors and advanced purification methods like crystallization and chromatography are often employed to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert it into simpler alcohols or amines.
Substitution: The dimethylamino group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce simpler alcohols or amines.
Scientific Research Applications
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Research is ongoing to explore its potential therapeutic uses, such as in pain management and as an anti-addictive agent.
Industry: It is utilized in the production of pharmaceuticals and other fine chemicals.
Mechanism of Action
The mechanism of action of 6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride involves its interaction with specific molecular targets, such as receptors and enzymes. The dimethylamino group plays a crucial role in binding to these targets, leading to various biological effects. The compound may modulate neurotransmitter release, inhibit certain enzymes, or activate specific receptors, depending on the context of its use.
Comparison with Similar Compounds
Similar Compounds
Isomethadone Hydrochloride: Similar in structure but with different pharmacological properties.
Methadone Hydrochloride: Shares some structural features but has distinct therapeutic applications.
N,N,2-Trimethyl-3,3-diphenylpropan-1-amine Hydrochloride: Another related compound with unique chemical properties.
Uniqueness
6-Dimethylamino-4,4-diphenyl-5-methyl-3-hexanol hydrochloride stands out due to its specific combination of functional groups, which confer unique chemical reactivity and biological activity
Properties
CAS No. |
63765-81-1 |
|---|---|
Molecular Formula |
C21H30ClNO |
Molecular Weight |
347.9 g/mol |
IUPAC Name |
(4-hydroxy-2-methyl-3,3-diphenylhexyl)-dimethylazanium;chloride |
InChI |
InChI=1S/C21H29NO.ClH/c1-5-20(23)21(17(2)16-22(3)4,18-12-8-6-9-13-18)19-14-10-7-11-15-19;/h6-15,17,20,23H,5,16H2,1-4H3;1H |
InChI Key |
SSBDRUWRKMHEKG-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C(C1=CC=CC=C1)(C2=CC=CC=C2)C(C)C[NH+](C)C)O.[Cl-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















